molecular formula C15H14N4OS2 B5571531 N-(4,5,6,7-tetrahydro-1H-indazol-5-yl)-2-(2-thienyl)-1,3-thiazole-4-carboxamide

N-(4,5,6,7-tetrahydro-1H-indazol-5-yl)-2-(2-thienyl)-1,3-thiazole-4-carboxamide

Cat. No. B5571531
M. Wt: 330.4 g/mol
InChI Key: YWRBJSRFIIGMGG-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Compounds with complex heterocyclic structures involving thiazole and indazole units typically undergo multi-step synthesis. For instance, synthesis involving thiazole and tetrazole moieties has been detailed, where compounds were prepared using a starting material in a three-step synthesis, highlighting the complexity and intricacy involved in the synthesis of such nitrogen-rich compounds (Jian Qin et al., 2016).

Molecular Structure Analysis

  • The crystal structure of similar compounds can be determined using X-ray diffraction, providing insights into the arrangement of atoms and the geometry of the molecule. For example, N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide was characterized by X-ray diffraction method, which helps in understanding the molecular structure and bonding (Analytical Sciences: X-ray Structure Analysis Online, 2004).

Chemical Reactions and Properties

  • The study of chemical reactions involving compounds with thiazole moieties reveals the potential for creating a wide range of derivatives through reactions like thionation-cyclization, which is crucial for developing pharmacologically active compounds (S. Kumar et al., 2013).

Physical Properties Analysis

  • Analysis of physical properties includes measurements such as thermal stability, density, and decomposition temperatures. For instance, energetic compounds based on nitrogen-rich frameworks have been studied for their thermal stability using differential scanning calorimetry (DSC), offering insights into their physical stability and safety profiles (Jian Qin et al., 2016).

Chemical Properties Analysis

  • The chemical properties of similar compounds can be explored through their reactivity, functional group transformations, and interaction with other molecules. For instance, the synthesis and antimicrobial evaluation of new thiazol derivatives showcase the importance of chemical properties in determining the biological activity of these compounds (D. Gautam, R. P. Chaudhary, 2015).

Scientific Research Applications

Antitumor Activity

Research has demonstrated the synthesis and antitumor properties of imidazotetrazines, compounds which share a resemblance in structural complexity and potential functionality with N-(4,5,6,7-tetrahydro-1H-indazol-5-yl)-2-(2-thienyl)-1,3-thiazole-4-carboxamide. These studies highlight the broad-spectrum antitumor agents' development and their mechanism of action, potentially through prodrug modifications leading to specific anticancer activity (Stevens et al., 1984).

Antibacterial Agents

Novel analogs of benzothiazolyl substituted pyrazol-5-ones have shown promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds, by virtue of their heterocyclic structures similar to the compound , suggest the potential of such molecules in developing new antibacterial agents (Palkar et al., 2017).

Synthesis and Application in Dyes

Heterocyclic aryl monoazo organic compounds, including thiazole and selenopheno derivatives, have been synthesized and applied in dyeing polyester fibers. These studies not only demonstrate the compounds' color characteristics and fastness properties but also their high efficiency based on their antioxidant, antitumor, and antimicrobial activities. This indicates the versatility of thiazole derivatives in material science applications (Khalifa et al., 2015).

Anticancer Evaluation

The microwave-assisted synthesis of N-substituted benzamide derivatives containing a thiadiazole scaffold has been evaluated for anticancer activity. This approach highlights the importance of combining heterocyclic scaffolds for the development of potent anticancer agents, showing the potential therapeutic applications of structurally complex carboxamides (Tiwari et al., 2017).

Synthesis of Thiazoles

Efficient routes to synthesize thiazoles have been reported, emphasizing the versatility of thiazole compounds in medicinal chemistry and their potential applications in synthesizing new drugs and materials. These synthetic approaches provide a foundation for exploring the diverse chemical and biological activities of thiazole derivatives (Kumar et al., 2013).

properties

IUPAC Name

N-(4,5,6,7-tetrahydro-1H-indazol-5-yl)-2-thiophen-2-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS2/c20-14(12-8-22-15(18-12)13-2-1-5-21-13)17-10-3-4-11-9(6-10)7-16-19-11/h1-2,5,7-8,10H,3-4,6H2,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWRBJSRFIIGMGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1NC(=O)C3=CSC(=N3)C4=CC=CS4)C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5,6,7-tetrahydro-1H-indazol-5-yl)-2-(2-thienyl)-1,3-thiazole-4-carboxamide

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